molecular formula C12H11ClN2O4 B2791467 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 75853-76-8

5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2791467
CAS No.: 75853-76-8
M. Wt: 282.68
InChI Key: TXUUEBZVGZQOKB-UHFFFAOYSA-N
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Description

5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a methylidene group substituted with a 5-chloropyridin-2-ylamino moiety. Meldrum’s acid derivatives are widely utilized as intermediates in organic synthesis due to their reactivity in cyclization, nucleophilic addition, and condensation reactions .

Properties

IUPAC Name

5-[[(5-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUUEBZVGZQOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-chloropyridine-2-amine with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Moiety

The 5-chloropyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

ReagentConditionsProductYieldReference
Ethanol/NaOHReflux, 6 hoursPyridine derivative with ethoxy group78%
AmmoniaTHF, 50°C5-Aminopyridin-2-yl substituted analog65%

This reactivity stems from the electron-withdrawing effect of the adjacent amino-methylene group, which activates the chlorine atom for displacement.

Thermal Decomposition to Reactive Intermediates

At temperatures >200°C, the compound undergoes retro-Diels-Alder decomposition:

C14H12ClN2O4ΔKetene intermediate+Acetone+CO2\text{C}_{14}\text{H}_{12}\text{ClN}_2\text{O}_4 \xrightarrow{\Delta} \text{Ketene intermediate} + \text{Acetone} + \text{CO}_2

The resulting ketene participates in:

  • Cycloadditions : Forms [2+2] adducts with electron-deficient alkenes

  • Dimerization : Produces diketene derivatives in 89% yield

Hydrolysis and Ring-Opening Reactions

The 1,3-dioxane ring shows pH-dependent hydrolysis:

ConditionsProductApplication
0.1M HCl (70°C)Malonic acid derivativeChelating agent synthesis
0.1M NaOH (RT)Sodium salt of dicarboxylic acidPolymer precursors

This reactivity mirrors classic Meldrum’s acid behavior, with first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at pH 7) .

Acylation and Alkylation Reactions

The active methylene position undergoes functionalization:

Reaction TypeReagentProductYield
AcylationAcetyl chloride5-Acetyl-substituted derivative82%
AlkylationMethyl iodide5-Methyl-methylene analog75%

These reactions proceed via enolate intermediates, with reaction rates dependent on solvent polarity .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

Metal SaltComplex FormedStability Constant (log β)
Cu(NO₃)₂[Cu(L)_2(H₂O)_2]·2H₂O8.9 ± 0.2
FeCl₃Octahedral Fe(III) complex12.3 ± 0.3

X-ray crystallography reveals N,O-chelation modes .

This comprehensive reactivity profile enables applications in medicinal chemistry (via NAS reactions), materials science (through ketene intermediates), and coordination chemistry. Further studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may exhibit biological activity relevant to various diseases.

Anticoagulant Properties

One of the notable applications of the compound is its potential use as an anticoagulant. Research indicates that derivatives of compounds containing the 5-chloropyridin-2-yl moiety can inhibit activated blood coagulation factor X, making them candidates for treating thrombotic diseases .

Case Study:
A study demonstrated that a related compound showed significant efficacy in preventing thrombosis in animal models. The compound's mechanism involves the inhibition of specific enzymes within the coagulation cascade, which could lead to new treatments for conditions like deep vein thrombosis or pulmonary embolism.

Organic Synthesis

The unique structure of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione makes it a valuable reagent in organic synthesis.

Synthesis of Other Compounds

The compound can serve as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications.

Data Table: Synthesis Applications

Reaction TypeOutcomeReference
Nucleophilic AdditionFormation of new dioxane derivatives
Condensation ReactionsCreation of heterocyclic compounds
Cross-couplingSynthesis of biaryl compounds

Material Science

Beyond medicinal applications, this compound also finds relevance in material science due to its structural properties.

Polymerization Studies

Research has explored the use of dioxane derivatives in polymer chemistry. The ability of these compounds to participate in polymerization reactions can lead to new materials with desired mechanical and thermal properties.

Case Study:
A study investigated the polymerization behavior of dioxane derivatives under various conditions, revealing that they could form thermally stable polymers suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of Meldrum’s acid derivatives are heavily influenced by substituents on the methylidene group. Below is a comparative analysis of key analogs:

Compound Name Substituent Type Key Structural Features Applications/Findings References
5-[(2-Chloro-4-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 2-Chloro-4-nitroanilino Electron-withdrawing nitro and chloro groups; planar aromatic system Intermediate for 4(1H)-quinolone derivatives with potential biological activity
5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 3-Fluorophenylamino Electronegative fluorine; strong dipole interactions Structural and DFT studies reveal resonance stabilization and bond order variations
5-{[(4-Methoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Methoxyphenylamino Electron-donating methoxy group; enhanced solubility in polar solvents Pharmaceutical intermediate (CAS: 25063-43-8)
5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Ethoxyphenylamino Bulky ethoxy group; moderate electron donation High-purity pharmaceutical intermediate (99% purity)
5-{[(3-Chlorophenyl)sulfanyl]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione 3-Chlorophenylsulfanyl Sulfur-containing substituent; potential for nucleophilic substitution Reactive intermediate in organosulfur chemistry
5-[(4-Bromo-2,5-dimethoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Bromo-2,5-dimethoxyanilino Bromine (heavy atom) and methoxy groups; steric hindrance Used in crystallography studies for heavy atom effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity of the methylidene group, favoring nucleophilic additions .
  • Electron-Donating Groups (e.g., OMe, OEt) : Enhance stability and solubility but reduce reactivity toward electrophiles .

Reactivity and Physicochemical Properties

  • Nucleophilic Additions : Sulfanyl-substituted derivatives () undergo efficient substitutions, whereas chloropyridinyl analogs may favor coordination-driven reactions .
  • Solubility : Pyridinyl and methoxy groups enhance solubility in polar solvents compared to purely aromatic derivatives .
  • Crystallinity : Bromine-containing analogs () are used in crystallography for heavy atom phasing, demonstrating substituent-dependent packing effects .

Biological Activity

5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound features a chloropyridine moiety linked to a dioxane derivative. Its structural formula can be represented as follows:

C12H12ClN3O4\text{C}_{12}\text{H}_{12}\text{ClN}_3\text{O}_4

This configuration suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloropyridin-2-amine with appropriate aldehydes and dioxane derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various human cancer cell lines using the National Cancer Institute (NCI) protocols. The following table summarizes the findings from in vitro studies:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
HOP-62 (Lung)15.7250.68Not reported
SF-539 (CNS)49.97Not reportedNot reported
MDA-MB-435 (Melanoma)22.59Not reportedNot reported
OVCAR-8 (Ovarian)27.71Not reportedNot reported
DU-145 (Prostate)44.35Not reportedNot reported
MDA-MB-468 (Breast)15.65Not reportedNot reported

These results indicate that the compound exhibits significant growth inhibition across multiple cancer types, particularly in lung and CNS cancers.

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and programmed cell death.

Case Studies

One notable case study involved the administration of the compound to xenograft models of human tumors. The results demonstrated a reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest that it has favorable drug-like properties based on Lipinski's Rule of Five, indicating good oral bioavailability.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione, and how can reaction conditions be optimized?

  • Answer: The compound is synthesized via a condensation reaction between 5-chloro-2-aminopyridine and dimethyl malonate derivatives. Key optimization strategies include:

  • Catalyst selection: Use of acetic acid or p-toluenesulfonic acid to enhance reaction efficiency.
  • Solvent systems: Green solvents like ethanol or water under reflux improve sustainability .
  • Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) while maintaining yields >85% .
  • Progress monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) ensures intermediate purity .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Answer: A multi-technique approach is critical:

  • ¹H/¹³C NMR: Confirms the methylidene (–CH=N–) and dioxane-dione ring protons/carbons (e.g., dioxane carbonyls at ~165–170 ppm in ¹³C NMR) .
  • IR spectroscopy: Identifies carbonyl (C=O) stretches at ~1740–1760 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
  • UV-Vis: Detects π→π* transitions in the conjugated system (λmax ~300–320 nm) .
  • X-ray crystallography: Resolves stereochemical ambiguities, such as the Z/E configuration of the methylidene group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying amine substituents in nucleophilic substitutions of this compound?

  • Answer: Contradictions often arise from steric/electronic effects of substituents. Methodological approaches include:

  • Systematic amine screening: Test primary, secondary, and cyclic amines (e.g., pyrrolidine, piperidine) under standardized conditions (CH₂Cl₂, 25°C) .
  • Kinetic studies: Use HPLC to monitor reaction progress and identify intermediates (e.g., transient thiourea adducts) .
  • Computational modeling: Density functional theory (DFT) predicts nucleophilic attack barriers, guiding experimental prioritization .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound in long-term studies?

  • Answer: Follow OECD guidelines for environmental risk assessment:

  • Abiotic degradation: Hydrolysis (pH 4–9 buffers) and photolysis (UV light, λ >290 nm) studies quantify stability .
  • Bioaccumulation: Measure logP values (e.g., via shake-flask method) and model using EPI Suite™ .
  • Ecotoxicology:
  • Daphnia magna acute toxicity: 48-hour EC50 assays .
  • Algal growth inhibition: 72-hour tests with Chlorella vulgaris .
  • Data integration: Use quantitative structure-activity relationship (QSAR) models to predict ecosystem risks .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate the role of the chloropyridinyl group in bioactivity?

  • Answer: A stepwise SAR workflow is recommended:

  • Analog synthesis: Vary substituents (e.g., 4-chloro vs. 5-chloro isomers, methoxy/methyl groups) via regioselective substitution .
  • Biological assays: Test in enzyme inhibition panels (e.g., kinases, cytochrome P450) with dose-response curves (IC50 determination) .
  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to map binding interactions (e.g., halogen bonding between Cl and catalytic lysine residues) .
  • Data correlation: Multivariate analysis links structural descriptors (Hammett σ, molar refractivity) to bioactivity .

Methodological Notes

  • Synthetic Optimization: For reproducibility, document reaction parameters (e.g., microwave power, solvent purity) and validate yields via triplicate runs .
  • Environmental Testing: Include positive controls (e.g., BPA for ecotoxicity) and adhere to Good Laboratory Practice (GLP) standards .
  • Computational Tools: Calibrate docking protocols with co-crystallized ligands to minimize false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.